5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, an oxazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-3-methyl-2,4-nonanediol
- Ethyl (4-methylbenzoyl)acetate
- 4-ethyl-1-piperazinylmethyl-3-(trifluoromethyl)benzamide
Uniqueness
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its benzofuran and oxazole rings, along with the various substituents, make it a versatile compound for various applications .
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-4-15-7-10-19-17(11-15)14(3)21(26-19)22(25)23-20-12-18(24-27-20)16-8-5-13(2)6-9-16/h5-12H,4H2,1-3H3,(H,23,25) |
InChI Key |
KDGMVPSGESNLMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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